molecular formula C12H18Cl2N2 B175176 (1S,4S)-2-Benzyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride CAS No. 1217827-86-5

(1S,4S)-2-Benzyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride

Cat. No.: B175176
CAS No.: 1217827-86-5
M. Wt: 261.19 g/mol
InChI Key: LQADNDJRIUBIRR-AQEKLAMFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S,4S)-2-Benzyl-2,5-diazabicyclo[221]heptane dihydrochloride is a bicyclic amine compound with a rigid structure

Properties

IUPAC Name

(1S,4S)-2-benzyl-2,5-diazabicyclo[2.2.1]heptane;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2.2ClH/c1-2-4-10(5-3-1)8-14-9-11-6-12(14)7-13-11;;/h1-5,11-13H,6-9H2;2*1H/t11-,12-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQADNDJRIUBIRR-AQEKLAMFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CNC1CN2CC3=CC=CC=C3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2CN[C@@H]1CN2CC3=CC=CC=C3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30628453
Record name (1S,4S)-2-Benzyl-2,5-diazabicyclo[2.2.1]heptane--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30628453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217827-86-5
Record name (1S,4S)-2-Benzyl-2,5-diazabicyclo[2.2.1]heptane--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30628453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Table 1: Cyclization Methods and Yields

MethodReagents/ConditionsYieldReference
Hydroxyproline ActivationBoc₂O, DMF, 0°C → RT, 12 h78%
STRINC SequenceKCN, NH₃, MeOH/H₂O, 60°C, 24 h62%
Acid-Catalyzed CyclizationHCl (conc.), reflux, 6 h85%

The STRINC approach in source minimizes racemization by avoiding harsh acidic conditions, making it preferable for large-scale synthesis. Side products, such as open-chain aminonitriles, are mitigated through pH control and solvent optimization.

Introduction of the benzyl group at the N2 position is critical for modulating the compound’s electronic and steric properties. Source reports a nucleophilic aromatic substitution (SNAr) reaction using cesium fluoride in dimethyl sulfoxide (DMSO) at 120°C, achieving 66% yield. Alternative methods employ palladium-catalyzed coupling or phase-transfer conditions.

Table 2: Benzylation Reaction Parameters

SubstrateReagents/ConditionsYieldReference
Boc-Protected DiamineCsF, DMSO, 120°C, 18 h66%
Free AmineBnBr, K₂CO₃, DMF, 50°C, 24 h85%
Palladium CatalysisPd(dba)₂, Xantphos, NaOtBu, toluene, 45°C72%

The choice of base and solvent significantly impacts regioselectivity. For instance, DMSO enhances the nucleophilicity of the amine, while potassium carbonate in DMF minimizes side reactions.

Salt Formation and Purification

Conversion to the dihydrochloride salt is achieved via treatment with hydrochloric acid in polar aprotic solvents. Source specifies a two-step protocol: (1) Boc deprotection with trifluoroacetic acid (TFA) and (2) salt formation with HCl gas in ethyl acetate. The final product is isolated by filtration and recrystallized from ethanol/water mixtures to ≥99% purity.

Table 3: Salt Crystallization Conditions

StepConditionsPurityReference
DeprotectionTFA/DCM (1:1), RT, 2 h95%
Salt FormationHCl (g), EtOAc, 0°C, 1 h99%
RecrystallizationEtOH/H₂O (3:1), −20°C, 12 h99.5%

Optimization of Reaction Parameters

Key optimizations include:

  • Temperature Control : Elevated temperatures (120°C) in DMSO accelerate SNAr reactions but risk decomposition, necessitating strict time limits.

  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity, while toluene stabilizes palladium catalysts in coupling reactions.

  • Acid Stoichiometry : Excess HCl (2.2 equiv.) ensures complete protonation of both amine groups, preventing mixed salt formation.

Source emphasizes the role of side-product analysis in refining the STRINC sequence, where byproducts like iminium intermediates are quenched with aqueous workups.

Analytical Characterization

Post-synthesis validation includes:

  • Optical Rotation : [α]D²⁵ = +15° to +17° (c = 3, 2 M NaOH).

  • LCMS : m/z 344.0 [M + H]⁺, confirming molecular weight.

  • ¹H NMR : Distinct signals at δ 8.27 (s, 1H, Ar–H), 4.91 (s, 1H, N–CH–N), and 1.36 (s, 9H, Boc).

Scalability and Industrial Relevance

The STRINC method (source) and cesium fluoride-mediated benzylation (source) are scalable to kilogram quantities. Process intensification strategies, such as continuous flow reactors, are under investigation to reduce reaction times and improve yields further .

Chemical Reactions Analysis

Types of Reactions

(1S,4S)-2-Benzyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of secondary amines.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.

Major Products

The major products formed from these reactions include N-oxides, secondary amines, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

(1S,4S)-2-Benzyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (1S,4S)-2-Benzyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The rigid bicyclic structure allows for specific binding interactions, which can modulate the activity of the target molecules. This makes it a valuable tool in the study of biochemical pathways and the development of new drugs .

Comparison with Similar Compounds

Similar Compounds

  • (1S,4S)-2,5-Diazabicyclo[2.2.1]heptane dihydrochloride
  • (1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide
  • (1S,4S)-2-Cyclobutyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride

Uniqueness

(1S,4S)-2-Benzyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride is unique due to its benzyl substitution, which imparts distinct chemical properties and enhances its potential as a chiral ligand and building block in organic synthesis. The benzyl group also influences its binding interactions with molecular targets, making it a valuable compound in medicinal chemistry .

Biological Activity

(1S,4S)-2-Benzyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride is a bicyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antiproliferative effects, mechanisms of action, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C₁₂H₁₈Cl₂N₂
  • Molecular Weight : 261.19 g/mol
  • CAS Number : 1217827-86-5

Biological Activity Overview

The biological activity of this compound primarily centers around its antiproliferative effects against various cancer cell lines. Research indicates that it may induce apoptosis and exhibit selective toxicity towards tumor cells compared to normal cells.

Antiproliferative Activity

A study conducted on synthesized derivatives of the compound demonstrated significant antiproliferative activity against several cancer cell lines:

CompoundCell LineIC₅₀ (µg/mL)
9eCaSki (Cervical)28
9eMDA-MB-231 (Breast)18
9eSK-Lu-1 (Lung)20

The compound 9e , a derivative of this compound, was noted for its ability to induce apoptosis through a caspase-dependent pathway without causing necrotic cell death in tumor cells or human lymphocytes .

The mechanisms by which this compound exerts its biological effects include:

  • Induction of Apoptosis : The compound activates apoptotic pathways in cancer cells, leading to programmed cell death.
  • Selective Toxicity : It demonstrates greater selectivity towards tumor cells compared to normal lymphocytes, suggesting a favorable therapeutic index for cancer treatment.

In Vitro Studies

In vitro studies have shown that compounds derived from (1S,4S)-2-benzyl-2,5-diazabicyclo[2.2.1]heptane exhibit varying degrees of antiproliferative activity across different cancer types. For instance:

  • Cervical Cancer (CaSki) : The compound exhibited an IC₅₀ value of 28 µg/mL.
  • Breast Cancer (MDA-MB-231) : An IC₅₀ value of 18 µg/mL was recorded.
  • Lung Cancer (SK-Lu-1) : The IC₅₀ value was determined to be 20 µg/mL.

These results indicate promising potential for further development as an anticancer agent .

ADME Profiling

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) predictions suggest that the compound has favorable pharmacokinetic properties that could facilitate its development as a drug candidate. The rapid chemical modifications observed in derivatives also highlight the potential for optimizing efficacy and safety profiles .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (1S,4S)-2-Benzyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride, and how do purification methods affect yield?

  • Synthesis : The compound is typically synthesized from trans-4-hydroxy-L-proline derivatives. A key step involves Boc-protection followed by directed lithiation to introduce substituents. For example, (1S,4S)-2-methyl derivatives are prepared via reaction with methylating agents under controlled conditions .
  • Purification : Column chromatography (e.g., using ethyl acetate/hexanes followed by methanol/dichloromethane gradients) yields high-purity products (>95%). Solvent selection impacts crystallinity and final yield .

Q. How should researchers handle this compound to ensure safety given limited toxicological data?

  • Precautions : Avoid inhalation or skin contact (P261/P262 GHS guidelines). Use fume hoods and PPE. While health hazards are not fully characterized, its structural analogs suggest potential irritancy .
  • Storage : Store in airtight containers at 2–8°C to prevent degradation. Stability data for hydrochloride salts indicate sensitivity to humidity .

Q. What spectroscopic techniques are critical for confirming its stereochemistry and purity?

  • Chiral HPLC : Essential for determining enantiomeric excess (e.g., 46% ee reported in asymmetric catalysis) .
  • NMR/X-ray : 1H^1H NMR (500 MHz) resolves bicyclic proton environments, while X-ray crystallography confirms absolute configuration of C-substituted derivatives .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve enantioselectivity in asymmetric organocatalysis?

  • Catalyst Design : N-Substituents (e.g., benzyl or methyl groups) influence steric and electronic effects. For instance, (1S,4S)-2-[(R)-1-phenylethyl] derivatives increase ee to 46% in Biginelli reactions .
  • Solvent/Additives : Polar aprotic solvents (e.g., MeOH) enhance hydrogen-bonding interactions. Additives like acetic acid improve proton transfer in multicomponent reactions .
Catalyst Reaction Yield (%) ee (%) Conditions
1 (dihydrobromide) Biginelli cyclocondensation944610 mol%, 45°C, 24 h
3i (5-bromopyrimidinyl) Lapatinib analog synthesis97N/AColumn chromatography

Q. What strategies resolve contradictions in catalytic efficiency when altering reaction parameters (e.g., microwave vs. thermal heating)?

  • Case Study : Microwave irradiation (6–7 W, 45°C) reduced reaction time but lowered yield (42%) and ee (27%) compared to thermal conditions (94% yield, 46% ee). This suggests microwave-induced side reactions or incomplete enantiocontrol .
  • Mitigation : Use lower power settings (<5 W) and monitor temperature gradients. Pair with in situ NMR to track intermediates .

Q. How does structural modification (e.g., C- vs. N-substitution) influence its role in organocatalysis?

  • C-Substitution : Rigidifies the bicyclic scaffold, enhancing substrate binding. For example, 3-bromopyrimidinyl derivatives improve regioselectivity in cross-coupling reactions .
  • N-Substitution : Bulky groups (e.g., Boc) reduce nucleophilicity but stabilize transition states in enantioselective steps. Methyl groups increase solubility in polar media .

Methodological Notes

  • Data Interpretation : Contradictions in enantiomeric excess (e.g., 18–37% ee variations) may arise from competing reaction pathways. Use kinetic studies (Eyring plots) or DFT calculations to identify rate-limiting steps .
  • Green Chemistry : Synthesis from trans-4-hydroxy-L-proline via Cbz-protection achieves 70% total yield with reduced waste, aligning with sustainable practices .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.